molecular formula C40H67N5O26 B8055966 N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose

N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose

Cat. No.: B8055966
M. Wt: 1034.0 g/mol
InChI Key: DPTYILOGADPXRZ-NFYHBMEESA-N
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Description

N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose is a derivative of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. This compound is formed by the acetylation of chito-pentaose, which is a pentamer of N-acetylglucosamine. The acetylation process enhances the solubility and reactivity of the compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose typically involves the acetylation of chito-pentaose. The process begins with the extraction of chitin from natural sources, followed by its deacetylation to produce chitosan. Chitosan is then hydrolyzed to obtain chito-pentaose. The final step involves the acetylation of chito-pentaose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The key steps include:

  • Extraction of chitin from crustacean shells.
  • Deacetylation of chitin to produce chitosan.
  • Hydrolysis of chitosan to obtain chito-pentaose.
  • Acetylation of chito-pentaose using acetic anhydride and a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions

N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles can be used to replace the acetyl groups under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Compounds with substituted functional groups in place of acetyl groups.

Scientific Research Applications

N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chitin derivatives.

    Biology: Employed in the study of chitin-binding proteins and carbohydrate-active enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a biomaterial for tissue engineering.

    Industry: Utilized in the production of biodegradable plastics and as an additive in cosmetics and personal care products.

Mechanism of Action

The mechanism of action of N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to chitin-binding proteins, influencing their activity and function. It can also interact with carbohydrate-active enzymes, modulating their catalytic properties. The acetyl groups enhance the solubility and reactivity of the compound, facilitating its interactions with various biomolecules.

Comparison with Similar Compounds

N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose is unique due to its complete acetylation, which distinguishes it from other chitin derivatives. Similar compounds include:

    Chito-pentaose: The non-acetylated form of the compound.

    N-acetylchito-pentaose: Partially acetylated derivatives.

    Chitosan: The deacetylated form of chitin.

The complete acetylation of this compound enhances its solubility and reactivity, making it more versatile for various applications compared to its partially acetylated or non-acetylated counterparts.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H67N5O26/c1-12(52)41-17(6-46)27(58)33(18(57)7-47)68-38-24(43-14(3)54)30(61)35(20(9-49)65-38)70-40-26(45-16(5)56)32(63)36(22(11-51)67-40)71-39-25(44-15(4)55)31(62)34(21(10-50)66-39)69-37-23(42-13(2)53)29(60)28(59)19(8-48)64-37/h6,17-40,47-51,57-63H,7-11H2,1-5H3,(H,41,52)(H,42,53)(H,43,54)(H,44,55)(H,45,56)/t17?,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTYILOGADPXRZ-NFYHBMEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H](C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H67N5O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1034.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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